
3-(2-Methylphenoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenoxy)benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .
Synthesis Analysis
The synthesis of 3-(2-Methylphenoxy)benzoic acid can be achieved through various methods. For instance, one method involves an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol . This reaction was carried out to investigate the effect of substitution position and pattern on the solid-state behavior of 2-phenoxybenzoic acids .Molecular Structure Analysis
The InChI code for 3-(2-Methylphenoxy)benzoic acid is 1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Alternative to Bisphenol A
Research into safer alternatives to Bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the evaluation of various compounds, including 3-(2-Methylphenoxy)benzoic acid, for their safety in consumer products. While the study by Den Braver-Sewradj et al. (2020) does not specifically mention 3-(2-Methylphenoxy)benzoic acid, it provides a comprehensive review on the carcinogenicity, reproductive toxicity, and endocrine disruption potential of BPA alternatives. The authors highlight the need for thorough evaluation and targeted testing to ensure the safety of these alternatives (Den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Environmental Persistence and Effects of Organic Compounds
Kim and Choi (2014) conducted a mini-review on benzophenone-3 (BP-3), a common component in organic sunscreen products, highlighting its widespread use, environmental release, and potential impact on aquatic ecosystems. This study emphasizes the need for understanding the environmental persistence and effects of organic compounds, including those similar in structure or use to 3-(2-Methylphenoxy)benzoic acid, on aquatic ecosystems (Kim & Choi, 2014).
Advances in Organic Synthesis
Tjahjono et al. (2022) review the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, a novel salicylic acid derivative, showcasing the advancements in organic synthesis and potential applications of novel compounds in drug development. This review underscores the importance of innovative synthetic approaches in creating safer and more effective compounds for various applications, including those related to 3-(2-Methylphenoxy)benzoic acid (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).
Antimicrobial and Antifungal Preservatives
Mao et al. (2019) explore the use of benzoic acid as an antibacterial and antifungal preservative in foods and feeds, highlighting its role in improving gut functions. This research is relevant for understanding the potential health benefits and applications of benzoic acid derivatives, including 3-(2-Methylphenoxy)benzoic acid, in promoting gut health (Mao, Yang, Chen, Yu, & He, 2019).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and release to the environment .
Direcciones Futuras
Phenol derivatives, such as 3-(2-Methylphenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups . These compounds could have important applications in various industries, including plastics, adhesives, and coatings, and as antioxidants, ultraviolet absorbers, and flame retardants .
Propiedades
IUPAC Name |
3-(2-methylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYEGNTRDVDCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394892 |
Source


|
| Record name | 3-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)benzoic acid | |
CAS RN |
135611-26-6 |
Source


|
| Record name | 3-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)
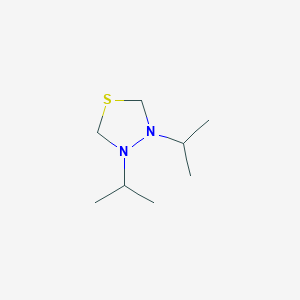



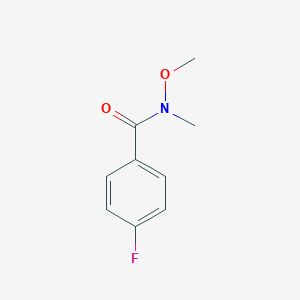
![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
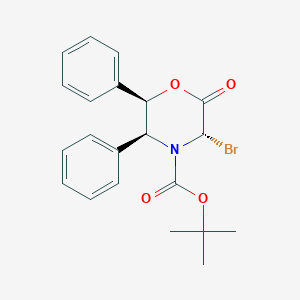
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
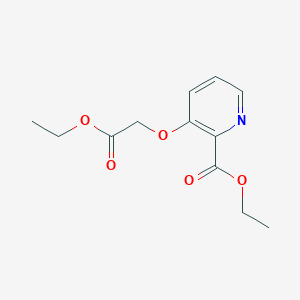
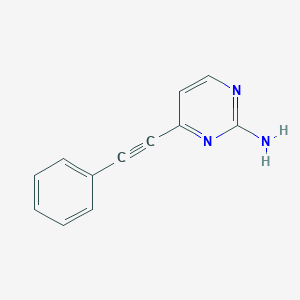
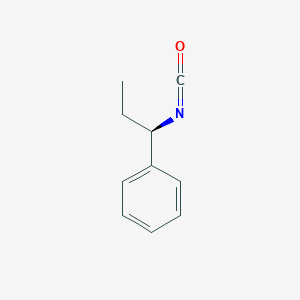
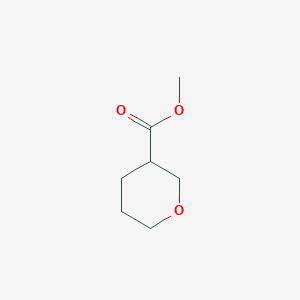
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)